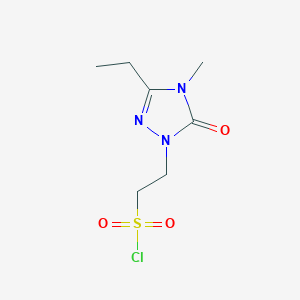

2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a triazole ring, an ethyl group, a methyl group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride exerts its effects involves the sulfonylation of target molecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the formation of covalent bonds. This modification can alter the activity, stability, or localization of the target molecules, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

4-(2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)benzenesulfonamide: Similar structure but with a pyrroline ring instead of a triazole ring.

Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate: Contains a triazole ring but with different substituents and functional groups.

Uniqueness

2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a triazole ring and a sulfonyl chloride group allows for versatile chemical modifications and interactions with biological targets.

Biological Activity

The compound 2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride (CAS Number: 2059975-20-9) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various studies and findings.

The molecular formula of the compound is C7H12ClN3O3S with a molecular weight of 253.71 g/mol . It features a sulfonyl chloride functional group, which is known for its reactivity and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of triazole derivatives with sulfonyl chlorides. The specific synthetic pathway has not been extensively documented in the literature but is likely to involve standard organic synthesis techniques such as nucleophilic substitution.

Anticancer Activity

Recent studies have focused on the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 14.8 | Induces apoptosis via p53 upregulation | |

| A549 | 18.3 | Cell cycle arrest at G2/M phase | |

| SW480 | 15.0 | Inhibits tubulin polymerization |

These studies indicate that triazole derivatives can induce apoptosis and halt the cell cycle in various cancer cell lines, suggesting that they may serve as effective chemotherapeutic agents.

The biological activity of triazole compounds often involves:

- Induction of Apoptosis : Many studies have shown that these compounds can activate apoptotic pathways through the upregulation of pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : The ability to arrest the cell cycle at specific phases (G2/M) has been demonstrated in several studies, indicating a potential for these compounds to hinder cancer cell proliferation effectively.

Additional Biological Activities

In addition to anticancer properties, some triazole derivatives exhibit antibacterial and antifungal activities. Their sulfonamide moieties enhance their interaction with biological targets such as enzymes involved in metabolic pathways.

Case Studies

A detailed investigation into the structure–activity relationship (SAR) of similar compounds has revealed that modifications at specific positions on the triazole ring can significantly enhance biological activity. For instance:

- Modification at Position 3 : Increasing alkyl chain length has been associated with improved potency against certain cancer cell lines.

- Substituents on the Sulfonamide Group : Variations in the sulfonamide substituents can alter solubility and bioavailability, impacting overall efficacy.

Properties

Molecular Formula |

C7H12ClN3O3S |

|---|---|

Molecular Weight |

253.71 g/mol |

IUPAC Name |

2-(3-ethyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)ethanesulfonyl chloride |

InChI |

InChI=1S/C7H12ClN3O3S/c1-3-6-9-11(7(12)10(6)2)4-5-15(8,13)14/h3-5H2,1-2H3 |

InChI Key |

GUQLWXOMDONBFO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=O)N1C)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.